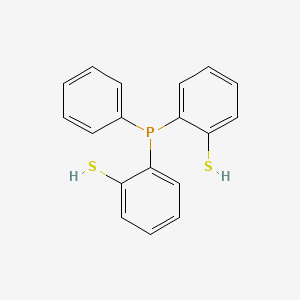
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a butene backbone. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene typically involves the reaction of 3-methyl-1-butene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions typically yield silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, silanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene finds applications in several scientific research fields:
Chemistry: Used as a protecting group for alcohols and carboxylic acids during synthesis.
Biology: Employed in the derivatization of biomolecules for analytical purposes.
Medicine: Investigated for its potential in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which 2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene exerts its effects is primarily through the formation of stable silyl ethers. These silyl ethers protect reactive functional groups during chemical reactions, thereby preventing unwanted side reactions. The molecular targets include hydroxyl and carboxyl groups, and the pathways involved are typically those related to organic synthesis and material modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: Another organosilicon compound with similar protective properties.
Trimethylsilyl chloride: Used for similar derivatization purposes.
Tris(trimethylsilyl)silane: Known for its use in radical reactions.
Uniqueness
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene is unique due to its dual trimethylsilyl groups, which provide enhanced stability and protection compared to compounds with a single silyl group. This makes it particularly valuable in complex synthetic pathways where multiple reactive sites need protection .
Propriétés
Numéro CAS |
117201-94-2 |
|---|---|
Formule moléculaire |
C11H26O2Si2 |
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-enoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(9-12-14(3,4)5)11(2)13-15(6,7)8/h10H,2,9H2,1,3-8H3 |
Clé InChI |
XSIXLNZOADJCCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO[Si](C)(C)C)C(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14310872.png)

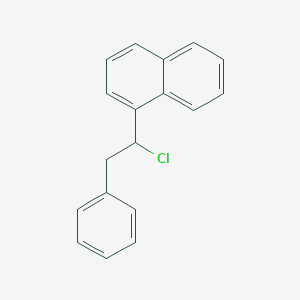
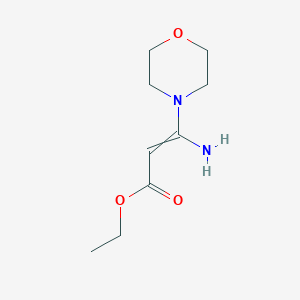
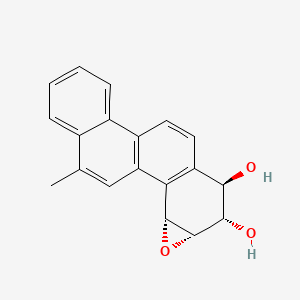
![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)


![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
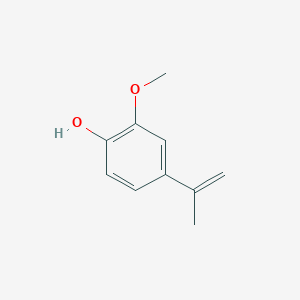

![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
